molecular formula C18H20N2O B1241825 10-(3-aminopropyl)-3,4-dimethylacridin-9-one CAS No. 175281-16-0

10-(3-aminopropyl)-3,4-dimethylacridin-9-one

Cat. No.: B1241825
CAS No.: 175281-16-0
M. Wt: 280.4 g/mol
InChI Key: CFPDEQBPNROZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3-aminopropyl)-3,4-dimethylacridin-9-one is a synthetic organic compound known for its role as an inhibitor of spleen tyrosine kinase (SYK). This compound has been studied for its potential in treating allergic diseases due to its ability to inhibit the release of antigen-induced allergic mediators from mast cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ER-27319 have not been extensively documented. given its synthetic nature, it is likely produced through a series of organic synthesis steps involving multiple reaction stages to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

ER-27319 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

ER-27319 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of spleen tyrosine kinase.

    Biology: Investigated for its role in inhibiting the release of allergic mediators from mast cells.

    Medicine: Explored as a potential therapeutic agent for treating allergic diseases and autoimmune disorders.

    Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase

Mechanism of Action

ER-27319 exerts its effects by inhibiting spleen tyrosine kinase. It prevents the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) domain of FcεRI γ from activating spleen tyrosine kinase. This inhibition is specific to mast cells and does not affect previously activated spleen tyrosine kinase .

Comparison with Similar Compounds

ER-27319 is unique due to its selective inhibition of spleen tyrosine kinase. Similar compounds include:

ER-27319 stands out due to its specific action on mast cells and its potential for treating allergic diseases .

Properties

CAS No.

175281-16-0

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one

InChI

InChI=1S/C18H20N2O/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21/h3-4,6-9H,5,10-11,19H2,1-2H3

InChI Key

CFPDEQBPNROZDC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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